2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
Overview
Description
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol is a fluorinated diol with the molecular formula C₅H₆F₆O₂ and a molecular weight of 212.09 g/mol . This compound is characterized by the presence of six fluorine atoms, which impart unique chemical and physical properties. It is commonly used as a building block in the synthesis of various fluorinated materials and has applications in multiple scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene oxide with formaldehyde in the presence of a catalyst to form the corresponding diol . The reaction typically requires controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the diol into other fluorinated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require acidic or basic catalysts to facilitate the exchange of functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hexafluoropentanoic acid, while reduction can produce hexafluoropentanol .
Scientific Research Applications
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol exerts its effects is primarily related to its fluorinated structure. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways. These interactions can lead to the formation of stable complexes or the modification of biological molecules, thereby influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 2,2,3,3-Tetrafluoro-1,4-butanediol
- Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol
Uniqueness
Compared to these similar compounds, 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol is unique due to its specific fluorination pattern and molecular structure. This uniqueness imparts distinct chemical properties, such as higher thermal stability and reactivity, making it particularly valuable in specialized applications .
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluoropentane-1,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O2/c6-3(7,1-12)5(10,11)4(8,9)2-13/h12-13H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELVMUPSWDZWSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059927 | |
Record name | Hexafluoroamylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376-90-9 | |
Record name | 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexafluoroamylene glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexafluoroamylene glycol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29196 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Pentanediol, 2,2,3,3,4,4-hexafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexafluoroamylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,4,4-hexafluoropentane-1,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAFLUOROAMYLENE GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2KZY84Y8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of HFPD as a chain extender affect the properties of polyurethane elastomers?
A1: Research indicates that using HFPD as a secondary chain extender in polyurethane elastomers can significantly impact their properties. Studies show that HFPD disrupts the hard segment order in polyurethanes, leading to lower flexural modulus and higher elongation compared to other chain extenders. While this improves flexibility, it can also lead to lower tensile strength in some formulations. Furthermore, unlike silicon-based chain extenders, HFPD doesn't seem to enhance the compatibility between the soft and hard segments of the polyurethane.
Q2: Can HFPD be used to synthesize semi-rigid liquid-crystalline polymers?
A2: Yes, research demonstrates that HFPD can be copolymerized with other monomers like 6,6′-(biphenyl-4,4′-diyldioxy)dihexanol and alkylene diphenyl dicarbonates to create semi-rigid liquid-crystalline copolycarbonates. The incorporation of HFPD's rigid rod-like hexafluoropentane chain contributes to the formation of stable nematic liquid crystalline phases in these polymers.
Q3: How does the confinement of organic molecules like HFPD within nano-sized channels influence their thermal properties?
A3: Studies reveal that confining HFPD within the nanoscale channels of materials like controlled pore glass (CPG) or porous polystyrene leads to a significant depression in its melting point compared to its bulk state. This effect is attributed to the increased surface-area-to-volume ratio of the confined crystals and their interactions with the channel walls. The extent of melting point depression is influenced by both the channel diameter and the surface chemistry of the confining material.
Q4: Can HFPD be used as a building block for synthesizing fluorinated epoxy resins, and what are their potential applications?
A4: Research shows that HFPD can react with epichlorohydrin to produce diglycidyl ether of HFPD, a fluorinated epoxy resin. This resin, especially when combined with other fluorinated diols, demonstrates potential as a sensitive sorbent coating material for quartz piezoelectric crystal detectors, particularly for detecting organophosphorus compounds like dimethyl methylphosphonate (DMMP).
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